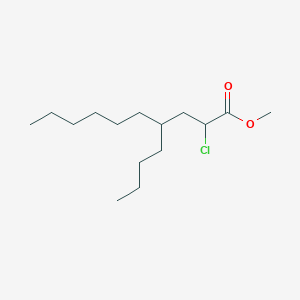
Methyl 4-butyl-2-chlorodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-butyl-2-chlorodecanoate is an organic compound that belongs to the class of esters It is characterized by a long carbon chain with a methyl ester group, a butyl group, and a chlorine atom attached to the decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-butyl-2-chlorodecanoate typically involves the esterification of 4-butyl-2-chlorodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also emphasizes the importance of minimizing by-products and waste, ensuring a more sustainable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-butyl-2-chlorodecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: 4-butyl-2-hydroxydecanol.
Reduction: 4-butyl-2-chlorodecanol.
Oxidation: 4-butyl-2-chlorodecanoic acid.
Scientific Research Applications
Methyl 4-butyl-2-chlorodecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-butyl-2-chlorodecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-butyl-2-hydroxydecanate: Similar structure but with a hydroxyl group instead of a chlorine atom.
Methyl 4-butyl-2-bromodecanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 4-butyl-2-iododecanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Methyl 4-butyl-2-chlorodecanoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.
Properties
CAS No. |
88016-24-4 |
|---|---|
Molecular Formula |
C15H29ClO2 |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
methyl 4-butyl-2-chlorodecanoate |
InChI |
InChI=1S/C15H29ClO2/c1-4-6-8-9-11-13(10-7-5-2)12-14(16)15(17)18-3/h13-14H,4-12H2,1-3H3 |
InChI Key |
INYLNWFWBGPMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CC(C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















